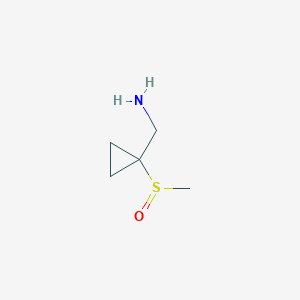

(1-Methanesulfinylcyclopropyl)methanamine

Description

Properties

IUPAC Name |

(1-methylsulfinylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-8(7)5(4-6)2-3-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQQUVHTCJRCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Methanesulfinylcyclopropyl)methanamine: A Technical Guide to its Molecular Structure, Properties, and Potential in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Complex Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. (1-Methanesulfinylcyclopropyl)methanamine, a molecule featuring a stereochemically rich cyclopropane ring coupled with a chiral sulfoxide and a primary amine, represents a compelling scaffold for chemical exploration. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and potential applications as a building block in drug design, grounded in established chemical principles and field-proven insights.

Part 1: Molecular Structure and Physicochemical Properties

(1-Methanesulfinylcyclopropyl)methanamine is a chiral molecule that presents a unique combination of a strained three-membered ring, a primary amine, and a sulfoxide group. These features contribute to its distinct three-dimensional structure and chemical reactivity.

Molecular Formula: C₅H₁₁NOS[1]

Molecular Weight: 133.21 g/mol [1]

SMILES: NCC1(CC1)S(C)=O[1]

CAS Number: 1803581-32-9[1]

The presence of a cyclopropane ring introduces conformational rigidity and a higher s-character in its C-C bonds, which can influence binding to biological targets and improve metabolic stability. The primary amine serves as a key functional group for forming salts or for further derivatization, while the methanesulfinyl group, with its chiral sulfur center, adds another layer of stereochemical complexity and potential for specific interactions.

Structural Representation

Caption: 2D structure of (1-Methanesulfinylcyclopropyl)methanamine.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NOS | [1] |

| Molecular Weight | 133.21 g/mol | [1] |

| CAS Number | 1803581-32-9 | [1] |

| Topological Polar Surface Area | 65.4 Ų | Predicted |

| LogP | -0.8 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 2 | Predicted |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Part 2: Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic route could involve the formation of a cyclopropyl nitrile, followed by reduction to the amine and subsequent oxidation of a thioether precursor.

Caption: A potential synthetic workflow for (1-Methanesulfinylcyclopropyl)methanamine.

Hypothetical Experimental Protocol:

-

Step 1: Synthesis of 1-(Methylthio)cyclopropane-1-carbonitrile. This could be achieved through a Michael addition of methanethiol to an appropriate α,β-unsaturated nitrile, followed by an intramolecular cyclization.

-

Step 2: Reduction of the Nitrile. The nitrile group can be reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Step 3: Formation of (1-(Methylthio)cyclopropyl)methanamine. This step is accomplished in the reduction process.

-

Step 4: Selective Oxidation to the Sulfoxide. The resulting (1-(Methylthio)cyclopropyl)methanamine can then be selectively oxidized to the sulfoxide using a mild oxidizing agent like sodium periodate (NaIO₄) or a controlled amount of hydrogen peroxide. The use of a chiral oxidant could potentially achieve an asymmetric synthesis, yielding an enantiomerically enriched product.

Spectroscopic Characterization (Illustrative Data)

The structural confirmation of (1-Methanesulfinylcyclopropyl)methanamine would rely on a combination of spectroscopic techniques. Below are predicted data based on the known spectral characteristics of its constituent functional groups.

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.60 | s | 3H | -S(O)CH ₃ |

| ~2.90 | s | 2H | -CH ₂NH₂ |

| ~1.50 | br s | 2H | -NH₂ |

| ~0.90-1.20 | m | 4H | Cyclopropyl -CH ₂- |

Note: The protons of the cyclopropyl ring would likely exhibit complex splitting patterns due to geminal and cis/trans couplings.

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~50.0 | -C H₂NH₂ |

| ~40.0 | -S(O)C H₃ |

| ~35.0 | Quaternary Cyclopropyl C |

| ~15.0 | Cyclopropyl -C H₂- |

Infrared (IR) Spectroscopy - Predicted Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-3500 | Primary Amine | N-H Stretch (symmetric & asymmetric)[2][3][4] |

| 1580-1650 | Primary Amine | N-H Bend[4] |

| 1030-1070 | Sulfoxide | S=O Stretch |

| ~3080 | Cyclopropane | C-H Stretch |

| 1180-1250 | Aliphatic Amine | C-N Stretch[4] |

Mass Spectrometry (Electron Ionization - EI) - Predicted Fragmentation

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 133. Key fragmentation patterns would likely involve the loss of the aminomethyl group, the methylsulfinyl group, or cleavage of the cyclopropane ring.

Part 3: Applications in Drug Development and Medicinal Chemistry

The incorporation of a cyclopropyl moiety into drug candidates is a well-established strategy to enhance pharmacological properties. The strained ring system can increase metabolic stability by making adjacent C-H bonds less susceptible to enzymatic oxidation. Furthermore, the rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

The aminomethyl group provides a crucial handle for derivatization, allowing for the attachment of this scaffold to a wide range of pharmacophores. It also offers a site for salt formation, which can be used to improve the solubility and bioavailability of a drug candidate.

The methanesulfinyl group, particularly as a chiral center, can introduce specific stereoelectronic interactions with a target protein, potentially leading to improved potency and selectivity.

Potential Therapeutic Areas:

Given the prevalence of cyclopropylamines in various classes of therapeutics, (1-Methanesulfinylcyclopropyl)methanamine could serve as a valuable building block in the development of novel agents for:

-

Oncology: As part of kinase inhibitors or other targeted therapies.

-

Neuroscience: In the design of modulators for ion channels or receptors in the central nervous system.

-

Infectious Diseases: As a component of novel antibacterial or antiviral agents.

Conclusion: A Versatile Building Block for Future Therapeutics

(1-Methanesulfinylcyclopropyl)methanamine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a rigid cyclopropane core, a versatile primary amine, and a chiral sulfoxide group offers a rich platform for the design of next-generation therapeutics. The insights provided in this technical guide are intended to serve as a foundation for researchers and scientists to further investigate the synthesis, properties, and applications of this intriguing molecule, ultimately contributing to the advancement of medicinal chemistry and the development of innovative medicines.

References

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved February 22, 2026, from [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 22, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

- 1. 1803581-32-9|(1-(Methylsulfinyl)cyclopropyl)methanamine|BLD Pharm [bldpharm.com]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

Solubility Profile of (1-Methanesulfinylcyclopropyl)methanamine in Organic Solvents: A Technical Guide

Introduction

(1-Methanesulfinylcyclopropyl)methanamine is a novel small molecule of significant interest in contemporary drug discovery programs. Its unique structural features, comprising a primary amine, a chiral sulfoxide, and a strained cyclopropyl ring, present both opportunities and challenges for formulation and development. A thorough understanding of its solubility profile in various organic solvents is a critical first step in harnessing its therapeutic potential. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (1-Methanesulfinylcyclopropyl)methanamine, offering valuable insights for researchers, chemists, and formulation scientists.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1][2] To predict the solubility of (1-Methanesulfinylcyclopropyl)methanamine, a detailed analysis of its molecular structure is essential.

Molecular Structure Analysis:

-

Primary Amine (-NH2): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.[3][4] This functional group suggests a favorable interaction with polar protic solvents.

-

Methanesulfinyl (Sulfoxide, -S(O)CH3) Group: The sulfoxide group is highly polar and a strong hydrogen bond acceptor.[5][6] The presence of this group is expected to enhance solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO), a well-known sulfoxide, is an excellent solvent for a wide range of polar and nonpolar substances.[5][7]

-

Cyclopropyl Ring: The cyclopropane ring is a small, strained, and relatively non-polar hydrocarbon moiety. While the ring itself is hydrophobic, its small size in relation to the polar functional groups is unlikely to dominate the overall solubility profile. However, it will contribute to some solubility in less polar organic solvents.

-

Overall Polarity: The combination of a primary amine and a sulfoxide group imparts a high degree of polarity to the molecule. This suggests that (1-Methanesulfinylcyclopropyl)methanamine will exhibit good solubility in a range of polar organic solvents.

Based on this analysis, a qualitative solubility profile can be predicted. The compound is expected to be highly soluble in polar protic and aprotic solvents, moderately soluble in solvents of intermediate polarity, and sparingly soluble to insoluble in non-polar solvents.

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile of (1-Methanesulfinylcyclopropyl)methanamine in a variety of common organic solvents, categorized by their polarity.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Highly Soluble | Strong hydrogen bonding interactions with the amine and sulfoxide groups. |

| Ethanol | Highly Soluble | Similar to methanol, with slightly reduced polarity. | |

| Isopropanol | Soluble | Increased hydrocarbon character may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | "Like dissolves like" principle; strong dipole-dipole interactions with the sulfoxide group.[5][7] |

| Dimethylformamide (DMF) | Highly Soluble | Strong polar interactions with the solute. | |

| Acetonitrile | Soluble | Good polarity for solvating the polar functional groups. | |

| Intermediate Polarity | Acetone | Moderately Soluble | Can accept hydrogen bonds but is less polar than alcohols and DMSO. |

| Ethyl Acetate | Sparingly Soluble | Lower polarity and reduced ability to engage in hydrogen bonding. | |

| Dichloromethane (DCM) | Sparingly Soluble | Primarily dipole-dipole interactions; limited hydrogen bonding. | |

| Non-Polar | Toluene | Insoluble | Dominated by van der Waals forces, which are insufficient to overcome the strong intermolecular forces of the solute. |

| Hexane | Insoluble | Highly non-polar, unable to effectively solvate the polar functional groups. |

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination of solubility is essential for accurate formulation development. The following is a robust, step-by-step protocol for determining the solubility of (1-Methanesulfinylcyclopropyl)methanamine in organic solvents. This method is based on the widely used shake-flask equilibrium method.[8]

Experimental Protocol

1. Materials and Equipment:

-

(1-Methanesulfinylcyclopropyl)methanamine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the organic solvents)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (1-Methanesulfinylcyclopropyl)methanamine into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Processing:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, taking care not to disturb the solid pellet.

-

-

Quantification:

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.

-

Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of (1-Methanesulfinylcyclopropyl)methanamine.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility of (1-Methanesulfinylcyclopropyl)methanamine in the organic solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of (1-Methanesulfinylcyclopropyl)methanamine.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of (1-Methanesulfinylcyclopropyl)methanamine in organic solvents. The structural analysis predicts a high solubility in polar solvents, which is a crucial piece of information for early-stage drug development. The detailed experimental protocol offers a reliable method for obtaining quantitative solubility data, which is indispensable for formulation design, process chemistry, and toxicological studies. By combining theoretical insights with rigorous experimental validation, researchers can accelerate the development of this promising molecule into a viable therapeutic agent.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Retrieved from [Link]

-

Yao, C., et al. (2022). Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. RSC Advances, 12(48), 31229-31237. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

-

Ralston, A. W., et al. (1943). Solubilities of high molecular weight normal aliphatic primary amines. Journal of Organic Chemistry, 9(2), 102-108. Retrieved from [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Retrieved from [Link]

-

Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Learner. (2025, October 11). Sulfoxide: Formula, Structure, Preparations, and Reactions. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

PubMed. (2000, November 5). Peroxidase-catalyzed asymmetric sulfoxidation in organic solvents versus in water. Retrieved from [Link]

-

Britannica. (2026, January 29). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

-

lookchem. (n.d.). Cas 765-30-0,Cyclopropylamine. Retrieved from [Link]

-

Cheméo. (n.d.). Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. chem.ws [chem.ws]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. Physical Properties of Amines Explained with Examples [vedantu.com]

- 5. Sulfoxide: Formula, Structure, Preparations, and Reactions [chemistrylearner.com]

- 6. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. lifechemicals.com [lifechemicals.com]

Cyclopropyl Amine Motifs: Strategic Building Blocks in Medicinal Chemistry

[1]

Executive Summary

The cyclopropyl amine moiety represents a high-value pharmacophore in modern drug discovery, offering a unique intersection of steric, electronic, and metabolic properties.[1][2][3] Unlike standard aliphatic amines, the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and

Part 1: Physicochemical Rationale[3][4][5]

Electronic Hybridization and Basicity

The defining feature of the cyclopropyl amine is the hybridization of the ring carbons. Due to the geometric constraints (60° bond angles), the C-C bonds possess high

This "s-character effect" significantly impacts the basicity of the nitrogen lone pair.

-

Aliphatic Amine (e.g., Isopropylamine): The nitrogen is attached to an

carbon. The electron-donating alkyl group stabilizes the ammonium cation. pKa -

Cyclopropyl Amine: The nitrogen is attached to a carbon with significant

-character (more electronegative). This withdraws electron density from the nitrogen, lowering the energy of the lone pair and reducing proton affinity. pKa

Medicinal Chemistry Implication: This ~1.5 log unit drop in pKa is critical. At physiological pH (7.4), a larger fraction of cyclopropyl amine exists as the neutral free base compared to its isopropyl counterpart. This directly correlates to improved passive membrane permeability and a lower susceptibility to P-glycoprotein (P-gp) efflux.

Quantitative Comparison

| Property | Isopropyl Amine | Cyclopropyl Amine | Phenyl Amine (Aniline) | Impact |

| Hybridization (C-N) | Electronic withdrawal | |||

| pKa (Conj. Acid) | 10.6 | 9.1 | 4.6 | Permeability modulation |

| C-H BDE (kcal/mol) | ~95 (Secondary) | ~106 (Cyclopropyl) | ~110 (Aromatic) | Metabolic stability |

| Shape | Flexible | Rigid / Semi-planar | Planar | Conformational lock |

Part 2: Metabolic Implications – The Double-Edged Sword

The metabolic fate of cyclopropyl amines is binary, governed by the specific topology of the molecule and the enzyme active site.

Scenario A: Metabolic Blocking

The C-H bonds of the cyclopropane ring are significantly stronger (BDE ~106 kcal/mol) than typical aliphatic C-H bonds. This makes the ring resistant to direct hydrogen atom abstraction (HAT) by Cytochrome P450 isoforms, effectively blocking oxidative dealkylation at that position.

Scenario B: Mechanism-Based Inhibition (Suicide Substrates)

Conversely, if the nitrogen undergoes Single Electron Transfer (SET) oxidation (common with MAO enzymes or specific CYPs), the resulting radical cation can trigger a ring-opening fragmentation. This releases the ring strain and generates a reactive alkyl radical or iminium species capable of covalently binding to the enzyme, leading to irreversible inhibition.

-

Therapeutic Application: Tranylcypromine utilizes this mechanism to irreversibly inhibit Monoamine Oxidase (MAO).[1]

-

Toxicity Risk: Trovafloxacin (with a fused cyclopropyl amine) was withdrawn/restricted due to hepatotoxicity linked to reactive intermediate formation via this pathway.[2]

Figure 1: Divergent metabolic pathways of cyclopropyl amines. Path A leads to stability; Path B leads to covalent modification.

Part 3: Synthetic Methodologies

While the Kulinkovich reaction is chemically elegant for making cyclopropanols (convertible to amines), it is often difficult to scale in a medicinal chemistry setting due to the requirement for Grignard reagents and titanium catalysts.

The Curtius Rearrangement remains the industry "workhorse" for generating cyclopropyl amines. It allows for the stereospecific conversion of widely available cyclopropanecarboxylic acids into amines.

Validated Protocol: Curtius Rearrangement (Weinstock Modification)

This protocol avoids the isolation of potentially explosive acyl azides by using a mixed anhydride method in situ.

Reagents:

-

Cyclopropanecarboxylic acid derivative (1.0 equiv)

-

Triethylamine (

, 1.5 equiv) -

Ethyl chloroformate (1.2 equiv)

-

Sodium azide (

, 1.5 equiv) - Caution: Dissolve in minimal water -

tert-Butanol (

-BuOH) or Benzyl alcohol (BnOH) (excess as solvent/reactant)

Step-by-Step Workflow:

-

Activation: Dissolve the carboxylic acid in acetone/water (0°C). Add

. Dropwise add ethyl chloroformate. Stir for 30 min to form the mixed anhydride. -

Azidation: Add an aqueous solution of

dropwise at 0°C. Stir for 1 hour. -

Workup (Critical Safety): Extract with toluene. Do not concentrate to dryness (risk of explosion). Dry the organic layer with

. -

Rearrangement: Heat the toluene solution to ~80-90°C. Nitrogen gas (

) evolution indicates the formation of the isocyanate. -

Trapping: Once gas evolution ceases, add the alcohol (e.g.,

-BuOH) and reflux for 2-4 hours. -

Deprotection: The resulting carbamate (Boc or Cbz) can be purified or deprotected directly (e.g., 4M HCl in dioxane) to yield the primary cyclopropyl amine salt.

Figure 2: The Curtius Rearrangement workflow for stereospecific synthesis of cyclopropyl amines.

Part 4: Strategic Application & Case Studies

Tranylcypromine (Parnate)

-

Class: MAO Inhibitor (Antidepressant).[1]

-

Mechanism: The cyclopropyl amine is not a passive scaffold but the "warhead." MAO attempts to oxidize the amine (SET mechanism), triggering ring opening. The resulting radical forms a covalent bond with the FAD cofactor of the enzyme.

-

Lesson: Use unsubstituted cyclopropyl amines if mechanism-based inhibition is the goal; avoid them if metabolic inertness is required (or block the SET potential).

Ciprofloxacin[9]

-

Class: Fluoroquinolone Antibiotic.[2]

-

Role: The cyclopropyl group attached to the N1 nitrogen is a steric and electronic optimizer. It improves potency against Gram-negative bacteria compared to the ethyl analog.

-

Lesson: The cyclopropyl group provides a specific steric bulk that fits the DNA gyrase pocket better than flexible alkyl chains ("Goldilocks" effect).

Ledipasvir (Harvoni)

-

Class: NS5A Inhibitor (Hepatitis C).

-

Role: Contains a fused cyclopropyl moiety on the pyrrolidine ring.

-

Lesson: Conformational Locking. The cyclopropane ring fuses to the pyrrolidine, restricting the pucker of the five-membered ring. This reduces the entropic penalty of binding to the viral protein target.

Part 5: Implementation Decision Matrix

Use this logic flow to determine if a cyclopropyl amine building block is appropriate for your lead optimization campaign.

Figure 3: Decision tree for incorporating cyclopropyl amine motifs in lead optimization.

References

-

Wiberg, K. B. (1996). The Structure and Properties of Cyclopropane and Its Derivatives. Angewandte Chemie International Edition , 25(3), 312-322. Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry , 59(19), 8712–8756. Link

-

Silverman, R. B. (1983). Mechanism of Inactivation of Monoamine Oxidase by trans-2-Phenylcyclopropylamine and the Structure of the Enzyme-Inactivator Adduct. Journal of the American Chemical Society , 105(18), 5730-5732. Link

-

Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem , 13(22), 2351–2373. Link

-

Kalgutkar, A. S., et al. (2005). Metabolic Activation of the Cyclopropylamine Structural Motif in the Antibiotic Trovafloxacin. Chemical Research in Toxicology , 18(11), 1662-1670. Link

Sources

Thermodynamic Stability Profile: (1-Methanesulfinylcyclopropyl)methanamine

Executive Summary

(1-Methanesulfinylcyclopropyl)methanamine represents a high-value, high-energy scaffold in medicinal chemistry, often utilized as a bioisostere for

While the geminal disubstitution (1,1-substitution) provides kinetic stabilization against ring opening via the Thorpe-Ingold effect, this molecule exhibits specific vulnerabilities to acid-catalyzed ring opening and thermal sulfoxide elimination . This guide details the thermodynamic boundaries, degradation mechanisms, and required stability profiling protocols for researchers handling this motif.

Structural & Thermodynamic Fundamentals

The Gem-Disubstituted Cyclopropane Core

The stability of (1-Methanesulfinylcyclopropyl)methanamine is governed by the "Walsh Orbital" interactions of the cyclopropane ring. Unlike simple alkyl chains, the C-C bonds in the ring have significant p-character, allowing them to conjugate with adjacent

-

Ring Strain: The core possesses ~27.5 kcal/mol of strain energy.

-

Sulfoxide Interaction: The sulfoxide sulfur atom is a chiral center with a significant dipole. The oxygen atom can act as an intramolecular base, while the sulfur lone pair can interact with the cyclopropyl Walsh orbitals, potentially lowering the activation energy for ring opening under specific stereoelectronic alignments.

-

Amine Functionality: The primary amine (-CH

NH

Predicted Physicochemical Properties

| Property | Value (Predicted/Analog) | Context |

| Molecular Weight | 133.21 g/mol | Fragment-like |

| LogP | -0.5 to 0.2 | Highly polar, water-soluble |

| pKa (Amine) | ~9.5 | Typical primary amine |

| pKa (Sulfoxide) | ~25 ( | Weakly acidic |

| Thermal Onset | >140°C | Sulfoxide elimination threshold |

| Chirality | 1 Chiral Center (S) | Exists as enantiomers (R/S at Sulfur) |

Degradation Mechanisms & Pathways

Understanding the "Why" behind degradation is critical for formulation. The three primary thermodynamic risks are detailed below.

Pathway A: Acid-Catalyzed Ring Opening (Homoallyl Formation)

This is the critical instability risk. Protonation of the sulfoxide oxygen increases the electron-withdrawing character of the sulfur, polarizing the C1-C2/C3 bonds.

-

Mechanism: Nucleophilic attack (e.g., by Cl

or H -

Trigger: pH < 4.0.

Pathway B: Thermal Sulfoxide Elimination (Ei Mechanism)

Sulfoxides undergo syn-elimination (Ei) at elevated temperatures to form alkenes and sulfenic acids.

-

Constraint: Elimination requires a

-hydrogen that can achieve a syn-coplanar geometry with the sulfoxide oxygen.-

Ring

-H: Elimination would form a cyclopropene , which is thermodynamically prohibited due to extreme strain (>50 kcal/mol). -

Methylene

-H: Elimination involving the -CH

-

Pathway C: Pummerer-Type Rearrangement

In the presence of acylating agents (e.g., acetic anhydride) or strong Lewis acids, the sulfoxide can rearrange to form an

Visualization of Degradation Pathways

The following diagram maps the logical flow of decomposition based on environmental stressors.

Figure 1: Primary thermodynamic degradation pathways. Note that ring opening is the kinetically favored path under acidic conditions.

Experimental Profiling Protocols

To validate the stability of this scaffold, a self-validating stress testing protocol is required.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of thermal elimination (Ei).

-

Sample: 2-5 mg of solid amine (or HCl salt).

-

Pan: Hermetically sealed aluminum pan (critical to contain volatile amine/sulfenic acid byproducts).

-

Ramp: 10°C/min from 25°C to 250°C.

-

Analysis: Look for an endotherm (melting) followed by an exotherm (decomposition).

-

Pass Criteria: No decomposition exotherm < 120°C.

-

Protocol: pH-Rate Profiling (HPLC-MS)

Objective: Quantify the susceptibility to acid-catalyzed ring opening.

-

Preparation: Dissolve compound to 1 mg/mL in buffers at pH 1.2, 4.5, 7.4, and 9.0.

-

Incubation: Store at 40°C for 7 days.

-

Analysis: Reverse-phase HPLC (C18 column).

-

Mobile Phase: 0.1% Formic Acid (Do not use TFA, as it is too acidic and may induce artifactual degradation during analysis).

-

Detection: MS (ESI+).

-

Target Ions: Look for [M+H]+ (Parent) and [M+H+18]+ (Hydration/Ring Opening).

-

Stability Workflow Diagram

Figure 2: Workflow for assessing thermodynamic stability and defining formulation strategy.

Stabilization Strategies

Based on the thermodynamic profile, the following strategies are recommended for storage and handling:

-

Salt Selection: Do not store as a free base. The free amine absorbs CO

and is prone to oxidation.-

Recommendation:Hydrochloride (HCl) or Fumarate salts. The HCl salt protonates the amine (pKa ~9.5), preventing nucleophilic side reactions, but care must be taken to ensure the solid state does not have pockets of high acidity that could trigger ring opening.

-

-

Avoid Strong Acids: In synthetic steps, avoid aqueous strong acids (HCl, H

SO -

Stereochemical Integrity: The sulfoxide is chiral. Strong bases can cause racemization at the sulfur center via a carbanion intermediate. Maintain pH < 10.

References

-

Development of Cyclopropyl Sulfoxide Synthesis

-

Cyclopropylamine Stability

-

Sulfoxide Thermal Elimination (Ei Mechanism)

- Title: Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory.

- Source: Journal of Organic Chemistry (via ResearchG

-

URL:[Link]

- Relevance: Provides thermodynamic data (activation enthalpy)

-

Pummerer Rearrangement Risks

- Title: Bond-Forming and -Breaking Reactions at Sulfur(IV)

- Source: Chemical Reviews (ACS).

-

URL:[Link]

- Relevance: mechanistic grounding for the Pummerer rearrangement risk under acidic/acyl

Sources

An In-depth Technical Guide to the pKa of (1-Methanesulfinylcyclopropyl)methanamine

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa of (1-Methanesulfinylcyclopropyl)methanamine, a novel small molecule with potential pharmaceutical applications. We delve into the structural and electronic factors that influence the basicity of the primary amine, the role of the cyclopropyl and methanesulfinyl substituents, and provide detailed experimental and computational protocols for accurate pKa determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of pKa and its application to this unique chemical entity.

Introduction: The Central Role of pKa in Drug Development

The ionization state of a drug molecule is a principal determinant of its behavior in a biological system.[1] The pKa value, which describes the pH at which a functional group is 50% ionized, governs a multitude of critical properties including:

-

Solubility: The aqueous solubility of a drug often depends on its ionization state.

-

Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is influenced by its charge.

-

Target Binding: The interaction of a drug with its biological target may involve specific ionic interactions.[1]

-

ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) are all significantly affected by the pKa of a drug.[3]

For (1-Methanesulfinylcyclopropyl)methanamine, the primary amine function is the key ionizable group. An accurate understanding of its pKa is therefore essential for predicting its behavior in physiological environments and for guiding its development as a potential therapeutic agent.

Molecular Structure and Functional Group Analysis

The structure of (1-Methanesulfinylcyclopropyl)methanamine presents a unique combination of functional groups that influence the basicity of the primary amine:

-

Primary Aliphatic Amine: This group is the principal basic center of the molecule.

-

Cyclopropyl Ring: This strained ring system possesses unique electronic properties that can modulate the basicity of the adjacent amine.

-

Methanesulfinyl (Sulfoxide) Group: This is an electron-withdrawing group that is expected to decrease the basicity of the amine.

The interplay of these structural features makes a simple estimation of the pKa challenging and necessitates a more detailed analysis.

Theoretical Framework: Factors Influencing Amine Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Several factors can influence this:

-

Inductive Effects: Electron-donating groups increase basicity by pushing electron density onto the nitrogen, while electron-withdrawing groups decrease basicity by pulling electron density away.

-

Steric Effects: Bulky substituents around the nitrogen can hinder the approach of a proton, thereby reducing basicity.[4]

-

Hybridization: The hybridization of the nitrogen atom affects the s-character of the lone pair orbital. Greater s-character holds the electrons closer to the nucleus, decreasing basicity.

In the case of (1-Methanesulfinylcyclopropyl)methanamine, the electron-withdrawing nature of the methanesulfinyl group is expected to be the dominant factor in reducing the basicity of the primary amine compared to a simple alkylamine.

Estimating the pKa of (1-Methanesulfinylcyclopropyl)methanamine

| Compound | Structure | Reported pKa |

| Cyclopropylamine | C₃H₅NH₂ | 9.10[5] |

| Cyclopropylmethylamine | C₃H₅CH₂NH₂ | 10.41 ± 0.29 (Predicted)[6] |

The presence of the electron-withdrawing methanesulfinyl group at the 1-position of the cyclopropyl ring will significantly lower the pKa relative to cyclopropylmethylamine. The sulfoxide group's influence can be substantial. Studies on the effect of dimethyl sulfoxide (DMSO) on amine basicity, although related to solvent effects, demonstrate the strong interaction between sulfoxides and amine protons, suggesting a significant electronic impact.[7]

Estimated pKa: Based on these considerations, the pKa of the primary amine in (1-Methanesulfinylcyclopropyl)methanamine is likely to be in the range of 7.5 - 8.5 . This estimation accounts for the base-weakening inductive effect of the sulfoxide group. However, experimental determination is crucial for an accurate value.

Experimental Determination of pKa

Several robust experimental methods are available for the precise determination of pKa values.[8] The choice of method depends on factors such as the solubility of the compound and the presence of chromophores.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[8] It involves monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added.

3.1.1. Detailed Protocol

-

Sample Preparation: Prepare a solution of (1-Methanesulfinylcyclopropyl)methanamine hydrochloride of known concentration (e.g., 0.01 M) in deionized water.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore whose absorbance spectrum changes with protonation state.

3.2.1. Detailed Protocol

-

Sample Preparation: Prepare a series of buffer solutions of known pH.

-

Spectral Measurement: Dissolve a constant amount of (1-Methanesulfinylcyclopropyl)methanamine in each buffer solution and record the UV-Vis spectrum.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the pH-dependent chemical shifts of specific nuclei.[2] This method is particularly useful for complex molecules with multiple ionizable groups.[2]

3.3.1. Detailed Protocol

-

Sample Preparation: Prepare a series of solutions of (1-Methanesulfinylcyclopropyl)methanamine in buffers of varying pH.

-

NMR Analysis: Acquire ¹H or ¹³C NMR spectra for each sample.

-

Data Analysis: Plot the chemical shift of a nucleus close to the amine group as a function of pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[2]

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, especially during the early stages of drug discovery.[3][10] These methods can be broadly categorized into empirical and quantum mechanical approaches.

Quantum Mechanical (QM) Methods

QM methods, such as those based on Density Functional Theory (DFT), calculate the pKa from the free energy difference between the protonated and deprotonated states of the molecule.[10][11] These calculations often employ continuum solvation models to simulate the aqueous environment.[3] While computationally intensive, QM methods can provide highly accurate pKa predictions.[10][11]

Quantitative Structure-Property Relationship (QSPR) and Machine Learning

QSPR models and machine learning algorithms can also be used to predict pKa values.[11][12] These methods rely on large datasets of experimentally determined pKa values to train models that correlate molecular descriptors with acidity or basicity.[11]

Figure 1: Workflow for the determination of pKa values.

Conclusion

The pKa of (1-Methanesulfinylcyclopropyl)methanamine is a fundamentally important parameter that will dictate its behavior in biological systems. Based on the analysis of its structural components, the pKa of the primary amine is estimated to be in the range of 7.5 to 8.5. However, for drug development purposes, a precise experimental determination is imperative. This guide has outlined the theoretical considerations and provided detailed protocols for both experimental and computational approaches to accurately determine this critical value. The insights gained from an accurate pKa will be invaluable for the rational design and optimization of (1-Methanesulfinylcyclopropyl)methanamine as a potential therapeutic agent.

References

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. Retrieved from [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. Retrieved from [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Retrieved from [Link]

-

ANI neural network potentials for small molecule pKa prediction. RSC Publishing. Retrieved from [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. Retrieved from [Link]

-

Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions. PMC. Retrieved from [Link]

-

Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Scholaris. Retrieved from [Link]

-

CYCLOPROPYLAMINE. Sanjay Chemicals (India) Pvt. Ltd.. Retrieved from [Link]

-

Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Retrieved from [Link]

-

Cyclopropylamine (CAS 765-30-0). Cheméo. Retrieved from [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI. Retrieved from [Link]

-

CYCLOPROPYLAMINE. Ataman Kimya. Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. Retrieved from [Link]

-

Cyclopropylamine | C3H7N | CID 69828. PubChem - NIH. Retrieved from [Link]

-

(A) pKa(H) values for the primary amine series (H2O, 22°С). (B) pKa... ResearchGate. Retrieved from [Link]

-

Specific effects of dimethyl sulfoxide on the relative basicities of aliphatic amines. American Chemical Society. Retrieved from [Link]

-

The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PMC - NIH. Retrieved from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. Retrieved from [Link]

-

Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol | ACS Omega. ACS Publications. Retrieved from [Link]

-

(Cyclopropylmethyl)methylamine | C5H11N | CID 12919209. PubChem. Retrieved from [Link]

-

Cas 2516-47-4,Aminomethylcyclopropane. LookChem. Retrieved from [Link]

-

(1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072. PubChem - NIH. Retrieved from [Link]

-

Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model | Request PDF. ResearchGate. Retrieved from [Link]

- Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. Google Patents.

Sources

- 1. drughunter.com [drughunter.com]

- 2. ijirss.com [ijirss.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. mdpi.com [mdpi.com]

- 11. optibrium.com [optibrium.com]

- 12. Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions - PMC [pmc.ncbi.nlm.nih.gov]

metabolic stability predictions for (1-Methanesulfinylcyclopropyl)methanamine derivatives

Executive Summary

The (1-Methanesulfinylcyclopropyl)methanamine scaffold represents a high-value, high-complexity pharmacophore. It combines the conformational rigidity of a cyclopropyl linker with the polar, hydrogen-bonding capability of a sulfoxide and a primary amine. However, this specific architecture introduces distinct metabolic liabilities: redox cycling of the sulfoxide, oxidative deamination of the primary amine, and potential ring-opening bioactivation driven by ring strain.

This guide provides a structural framework for predicting, validating, and optimizing the metabolic stability of this chemotype. It moves beyond standard ADME profiling to address the specific mechanistic risks associated with strained rings and sulfur oxidation states.

Part 1: Structural Analysis & Metabolic Liabilities

To accurately predict stability, we must deconstruct the molecule into its three reactive domains. The metabolic fate of this scaffold is dictated by the competition between Cytochrome P450s (CYPs), Flavin-containing Monooxygenases (FMOs), and Monoamine Oxidases (MAOs).

The Sulfoxide "Redox Switch"

The methanesulfinyl group (

-

Oxidation: CYP3A4 and CYP2C9 frequently oxidize sulfoxides to sulfones (

). This is generally a detoxification pathway but increases polarity, potentially limiting blood-brain barrier (BBB) penetration. -

Reduction: In hypoxic environments or via gut microbiota, the sulfoxide can be reduced back to the thioether (sulfide) . This creates a "metabolic loop" where the drug interconverts between sulfide and sulfoxide, complicating pharmacokinetic (PK) half-life calculations.

The Cyclopropylmethylamine Core

Unlike direct cyclopropylamines (which are potent mechanism-based inhibitors of CYPs), the methylene spacer in (1-Methanesulfinylcyclopropyl)methanamine mitigates direct suicide inhibition. However, it introduces a new vulnerability:

-

MAO Susceptibility: The primary amine on a methylene linker (

) mimics the structure of neurotransmitters (e.g., dopamine), making it a prime substrate for Monoamine Oxidases (MAO-A/B). -

Ring Opening: Oxidative attack at the

-methylene carbon generates an iminium ion. Due to the adjacent cyclopropyl ring, the resulting cation can undergo cyclopropylcarbinyl rearrangement , leading to ring opening and the formation of reactive alkylating agents.

Metabolic Pathway Map

Figure 1: Predicted metabolic fate of the scaffold. Red nodes indicate toxicological risks (reactive intermediates).

Part 2: In Silico Prediction Strategies

Before synthesis, computational modeling should screen for "metabolic hotspots." Standard QSAR models often fail with cyclopropyl rings due to their unique electronic properties (high

Bond Dissociation Energy (BDE) Calculation

The rate-limiting step in CYP-mediated oxidation is often Hydrogen Atom Transfer (HAT).

-

Method: Use Density Functional Theory (DFT) at the B3LYP/6-31G* level.

-

Target: Calculate the BDE of the C-H bonds on the methylene linker (

). -

Threshold: A BDE < 85 kcal/mol suggests high metabolic lability. If the cyclopropyl ring stabilizes the radical cation, this site will be the primary "soft spot."

Site of Metabolism (SOM) Prediction

Machine learning models (e.g., StarDrop, ADMET Predictor) should be used to rank the lability of the sulfoxide vs. the amine.

-

Strategy: Run predictions for both the R- and S- enantiomers of the sulfoxide. Sulfoxides are chiral; enzymes like FMO3 often show distinct stereoselectivity.

Part 3: In Vitro Experimental Validation

Trustworthy data requires selecting the right biological system. Standard microsomes are insufficient for this scaffold because they lack the cytosolic enzymes (AO) and mitochondrial enzymes (MAO) required to see the full picture.

Protocol A: The "Full-Spectrum" Stability Assay

Objective: Capture CYP, FMO, and MAO contributions simultaneously.

-

System: Cryopreserved Human Hepatocytes (suspension). Note: Hepatocytes contain the full complement of Phase I/II enzymes and transporters.

-

Concentration: 1 µM test compound (to ensure first-order kinetics).

-

Timepoints: 0, 15, 30, 60, 120 min.

-

Cofactors: None required (intracellular cofactors are present).

-

Analysis: LC-MS/MS (High Resolution). Monitor for:

-

Parent depletion (Cl_int).

-

+16 Da (Sulfone/N-oxide).

-

-16 Da (Sulfide).

-

+14 Da (Carboxylic acid via aldehyde).

-

Protocol B: Reactive Metabolite Trapping (GSH)

Rationale: The cyclopropyl ring opening generates electrophiles that covalently bind to proteins (toxicity risk).[1]

-

System: Human Liver Microsomes (HLM) + NADPH.

-

Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH at 5 mM.

-

Control: HLM without NADPH (to rule out chemical reactivity).

-

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.

-

Critical: If GSH adducts are observed, the scaffold is a bioactivation risk.[1]

-

Protocol C: Mechanistic Phenotyping (Inhibitor Strategy)

To determine which enzyme is killing your molecule, use specific chemical inhibitors in microsomes.

| Enzyme Class | Inhibitor | Concentration | Purpose |

| CYP P450s | 1-Aminobenzotriazole (1-ABT) | 1 mM | Pan-CYP inhibition. If stability improves, metabolism is CYP-driven. |

| FMOs | Methimazole | 100 µM | Blocks sulfoxide oxidation. |

| MAO-A/B | Pargyline | 10 µM | Blocks amine deamination. Critical for this scaffold. |

| AO | Hydralazine | 25 µM | Blocks aldehyde oxidase (relevant if heterocycles are added). |

Part 4: Data Interpretation & Optimization

Decision Tree for Optimization

Once the primary clearance mechanism is identified, apply the following medicinal chemistry strategies:

Figure 2: Strategic optimization flowchart based on metabolic phenotyping results.

Specific Optimization Tactics

-

Deuteration (

): If MAO or CYP-mediated H-abstraction at the methylene linker is the driver, replacing Hydrogen with Deuterium increases the BDE (Kinetic Isotope Effect), potentially slowing metabolism by 2-5x without changing potency. -

Fluorination: Adding a fluorine atom to the cyclopropyl ring pulls electron density away, destabilizing the radical cation intermediate required for ring opening. This is a proven strategy to "harden" cyclopropyl rings against bioactivation (Source 1, 3).

-

Sulfoximine Isostere: If the sulfoxide redox cycle is problematic, consider replacing the sulfoxide (

) with a sulfoximine (

References

-

Metabolism of cyclopropyl groups. Hypha Discovery. (2021).[1] Detailed analysis of cyclopropylamine bioactivation and strategies for mitigation.

-

Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores. Bioorg. Med. Chem. Lett. (2018).[2] Case study on the metabolic risks of cyclopropylamines and the impact of fluorination.

-

Dimethyl sulfoxide: Metabolism and Pharmacokinetics. Wikipedia / DrugBank.Overview of the redox cycling of methyl sulfoxides in biological systems.[3][4][5]

-

In silico prediction of Heterocyclic Aromatic Amines metabolism. Toxicology Letters. (2019).[6][7] Methodologies for predicting SOM and reactive metabolites in amine-containing scaffolds.[8]

-

Modifications to Sulfinyl-alkyl Amines that Improve Metabolic Stability. J. Med. Chem. (2024).[9][10][11] Specific SAR study on stabilizing sulfoxide-amine linkers in drug discovery.[9]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative effects of dimethylsulfoxide on metabolism and toxicity of carbon tetrachloride and dichloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Cyclopropene derivatives of aminosugars for metabolic glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclopropene derivatives of aminosugars for metabolic glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. academic.oup.com [academic.oup.com]

Methodological & Application

synthesis protocols for (1-Methanesulfinylcyclopropyl)methanamine

Executive Summary

This guide details the synthesis of (1-Methanesulfinylcyclopropyl)methanamine (CAS: 1803581-32-9 / HCl salt: 1628734-96-2), a high-value pharmacophore combining a conformationally restricted cyclopropane ring with a polar sulfoxide motif. This scaffold is increasingly relevant in fragment-based drug discovery (FBDD) for targeting kinases and GPCRs, where the sulfoxide acts as a hydrogen bond acceptor and a chiral center, while the cyclopropane ring enforces vector alignment.

The protocol deviates from low-yielding "direct functionalization" methods. Instead, it employs a "Construct-Reduce-Oxidize" logic:

-

Construction of the cyclopropane core via phase-transfer catalysis.

-

Chemoselective Oxidation of the sulfide to the sulfoxide using Sodium Periodate (NaIO₄), ensuring no over-oxidation to the sulfone.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the handling of volatile cyclopropyl intermediates and to introduce the sensitive sulfoxide moiety at the final stage.

Key Strategic Decision: The oxidation state of the sulfur is critical. Reducing a nitrile in the presence of a sulfoxide is hazardous due to potential reduction of the sulfoxide by Lithium Aluminum Hydride (LAH) or Borane. Therefore, the sulfur is carried through as the robust sulfide and oxidized only after the amine is established.

Figure 1: Retrosynthetic logic flow ensuring functional group compatibility.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(Methylthio)cyclopropanecarbonitrile

This step utilizes a phase-transfer catalyzed double alkylation. The choice of 50% NaOH and Tetrabutylammonium bromide (TBAB) creates a highly active anion capable of closing the strained cyclopropane ring.

-

Reagents: Methylthioacetonitrile (1.0 equiv), 1,2-Dibromoethane (1.2 equiv), 50% NaOH (aq), TBAB (0.05 equiv).

-

Safety Note: 1,2-Dibromoethane is a carcinogen and highly toxic. Use in a closed hood.

Procedure:

-

Charge a round-bottom flask with methylthioacetonitrile (8.7 g, 100 mmol), 1,2-dibromoethane (22.5 g, 120 mmol), and TBAB (1.6 g, 5 mmol).

-

Cool the mixture to 0°C with vigorous stirring.

-

Add 50% NaOH solution (40 mL) dropwise over 30 minutes. Exotherm expected.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the starting nitrile.

-

Workup: Dilute with water (100 mL) and extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation is preferred for purity, but flash chromatography (SiO₂, 0-10% EtOAc in Hexane) is sufficient.

-

Expected Yield: 75–85%.

-

Stage 2: Reduction to (1-(Methylthio)cyclopropyl)methanamine

Lithium Aluminum Hydride (LAH) is the standard for converting nitriles to primary amines. Borane-THF is an alternative if functional group tolerance is an issue, but LAH is more cost-effective here.

-

Reagents: LiAlH₄ (1.5 equiv), Anhydrous THF.

Procedure:

-

Prepare a suspension of LiAlH₄ (5.7 g, 150 mmol) in anhydrous THF (100 mL) under Nitrogen/Argon at 0°C.

-

Dissolve 1-(methylthio)cyclopropanecarbonitrile (11.3 g, 100 mmol) in THF (50 mL).

-

Add the nitrile solution dropwise to the LAH suspension. Caution: Hydrogen gas evolution.

-

Heat to reflux (66°C) for 3 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

5.7 mL Water

-

5.7 mL 15% NaOH

-

17 mL Water

-

-

Stir until a granular white precipitate forms. Filter through Celite.

-

Concentrate the filtrate to yield the crude amine.

-

Note: The amine is air-sensitive (CO₂ absorption). Store under inert gas or proceed immediately.

-

Stage 3: Chemoselective Oxidation to (1-Methanesulfinylcyclopropyl)methanamine

This is the critical step. Using m-CPBA often leads to over-oxidation (sulfone) or N-oxidation. Sodium Periodate (NaIO₄) is selected for its thermodynamic control, stopping cleanly at the sulfoxide.

-

Reagents: NaIO₄ (1.05 equiv), Methanol/Water (1:1).

Procedure:

-

Dissolve the crude amine from Stage 2 (100 mmol theoretical) in MeOH (150 mL).

-

Cool to 0°C.

-

Dissolve NaIO₄ (22.5 g, 105 mmol) in Water (150 mL) and add dropwise to the amine solution.

-

Stir at 0°C for 2 hours, then allow to warm to RT for 12 hours.

-

Monitor: LCMS or TLC. Look for the appearance of the sulfoxide (more polar than sulfide).

-

Workup: Filter off the precipitated NaIO₃. Concentrate the filtrate to remove MeOH.

-

Extract the aqueous residue with CH₂Cl₂ (5 x 50 mL). Note: Sulfoxides are water-soluble; aggressive extraction is needed.

-

Salt Formation (Recommended): To stabilize the product, treat the organic layer with 4M HCl in Dioxane to precipitate the Hydrochloride salt.

-

Filter and dry the solid.

Quantitative Data Summary

| Parameter | Stage 1 (Cyclopropanation) | Stage 2 (Reduction) | Stage 3 (Oxidation) |

| Limiting Reagent | Methylthioacetonitrile | Nitrile Intermediate | Sulfide-Amine |

| Key Reagent | 1,2-Dibromoethane / NaOH | LiAlH₄ | NaIO₄ |

| Temperature | 0°C | Reflux (66°C) | 0°C |

| Time | 4–6 h | 3 h | 14 h |

| Typical Yield | 80% | 85% | 70% |

| Critical QC | NMR (Cyclopropyl protons <1.5 ppm) | IR (Loss of CN stretch ~2240 cm⁻¹) | MS (+16 mass shift), no +32 (Sulfone) |

Mechanistic Visualization: Chemoselective Oxidation

The following diagram illustrates why Sodium Periodate is superior to Peroxides for this specific scaffold. NaIO₄ forms a cyclic intermediate that favors mono-oxygenation.

Figure 2: Mechanistic basis for using Sodium Periodate to prevent over-oxidation.

References

-

Bertus, P., & Szymoniak, J. (2003).[3][4] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[3][4] The Journal of Organic Chemistry, 68(18), 7133–7136. Link

- Context: Establishes the stability and handling of cyclopropylamine deriv

-

Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[5] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. Link

- Context: The foundational protocol for selective NaIO4 oxid

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

- Context: Discusses the conformational restriction properties of cyclopropanes in medicinal chemistry.

-

Enamine Ltd. (2024). 1-(1-methanesulfonylcyclopropyl)methanamine hydrochloride Safety Data Sheet. Link

- Context: Verification of the target molecule's existence and safety handling (H315, H319).

Sources

- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 4. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles [organic-chemistry.org]

- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Utility of the Cyclopropylmethylamine Scaffold

An Application Note on Synthetic Coupling Strategies for (1-Methanesulfinylcyclopropyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

The (1-Methanesulfinylcyclopropyl)methanamine moiety is a valuable building block in modern medicinal chemistry. It combines the conformational rigidity and metabolic stability of a cyclopropane ring with a chiral sulfoxide and a primary amine handle, offering a unique three-dimensional scaffold for drug discovery. The primary amine serves as a crucial anchor point for derivatization, allowing for its incorporation into larger, more complex molecules through robust and well-established coupling reactions.

This guide provides a detailed technical overview and field-proven protocols for the two most fundamental coupling reactions involving this primary amine: amide bond formation to generate N-acyl derivatives and reductive amination to produce N-alkyl derivatives. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific synthetic targets.

Part 1: Amide Bond Formation via Carboxylic Acid Coupling

The formation of an amide bond by coupling a carboxylic acid and an amine is one of the most frequently performed reactions in pharmaceutical development.[1] The direct reaction is unfavorable, necessitating the "activation" of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for attack by the amine.[2] This is achieved using a wide array of coupling reagents, each with distinct mechanisms, advantages, and limitations.

Mechanistic Principle

The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group. Coupling reagents achieve this by forming a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride, which is then readily displaced by the primary amine of (1-Methanesulfinylcyclopropyl)methanamine.[1][3]

Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the potential for racemization (if the carboxylic acid is chiral), cost, and the ease of byproduct removal.[4] Phosphonium and aminium/uronium salt-based reagents are highly efficient and favored for challenging couplings.[4][5]

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Strengths | Considerations & Weaknesses |

| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used. Water-soluble byproducts for EDC simplify work-up.[6] | Can cause racemization of chiral acids; often requires an additive like HOBt or HOAt to suppress this.[5] DCC byproduct (DCU) is poorly soluble. |

| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization, suitable for sterically hindered substrates. Byproducts are generally non-interfering.[4][6] | Higher cost. BOP is considered somewhat hazardous.[6] |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Extremely fast and efficient, considered the gold standard for difficult couplings.[6] Generates highly reactive OAt esters.[4] | Can cause guanidinylation of the primary amine if activation is slow or excess reagent is used.[4] Relatively expensive. |

| Triazine-Based | MMTM | Offers enhanced stability and solubility in organic solvents. Byproducts are water-soluble, simplifying purification.[7] | Less common than other classes but highly effective for both solution-phase and solid-phase synthesis.[7] |

Experimental Workflow for Amide Coupling

The general workflow for amide coupling is a straightforward, one-pot procedure that involves activation of the acid followed by the introduction of the amine.

Caption: General workflow for a typical amide coupling reaction.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for valuable or sterically hindered carboxylic acids where high yield and minimal side reactions are paramount. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents available.[4][6]

Materials & Reagents:

-

Carboxylic Acid (R-COOH)

-

(1-Methanesulfinylcyclopropyl)methanamine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Procedure:

-

To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv) and DIPEA (2.5 equiv).

-

Stir the mixture at room temperature for 10 minutes to ensure complete activation of the carboxylic acid.

-

Add a solution of (1-Methanesulfinylcyclopropyl)methanamine (1.2 equiv) in a small amount of DMF to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM and wash sequentially with saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to yield the desired N-acyl product.

Part 2: Reductive Amination for N-Alkyl Derivatives

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting a primary amine into a secondary or tertiary amine.[8] The reaction proceeds by condensing the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective hydride reagent.[9][10] This one-pot process is highly efficient and avoids the over-alkylation problems often seen with direct alkylation using alkyl halides.[9]

Mechanistic Principle

The reaction occurs under mildly acidic or neutral conditions. The initial condensation of (1-Methanesulfinylcyclopropyl)methanamine with a carbonyl compound forms a hemiaminal, which then dehydrates to an imine.[8] This imine is the species that is subsequently reduced by the hydride agent to form the final amine product.

Caption: Mechanism of reductive amination.

Choice of Reducing Agent

The key to a successful reductive amination is a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate imine/iminium ion.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Acronym | Strengths | Considerations & Weaknesses |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines over carbonyls. Effective under neutral or slightly acidic conditions.[8] Does not require strict pH control. | Moisture-sensitive. Releases acetic acid as a byproduct. |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines. Stable in mildly acidic conditions (pH 3-6) where imine formation is favored.[9] | Highly toxic (releases HCN gas under strong acid conditions). Reactions must be run in a well-ventilated fume hood. Can sometimes lead to cyano byproducts.[10] |

For general safety and ease of use, Sodium Triacetoxyborohydride (STAB) is the preferred reagent for most applications.[10]

Protocol 2: N-Alkylation via Reductive Amination with STAB

This protocol describes the coupling of (1-Methanesulfinylcyclopropyl)methanamine with an aldehyde to form a secondary amine.

Materials & Reagents:

-

Aldehyde (R-CHO)

-

(1-Methanesulfinylcyclopropyl)methanamine

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as catalyst)

-

Saturated aq. NaHCO₃, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes with 1% Triethylamine)

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and (1-Methanesulfinylcyclopropyl)methanamine (1.1 equiv) in DCM or DCE (0.1–0.5 M).

-

If the substrates are not highly reactive, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation. Stir the mixture for 20-30 minutes at room temperature.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the stirred solution. Effervescence may be observed.

-

Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

-

Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography. Note: It is often beneficial to add 0.5-1% triethylamine to the eluent to prevent the amine product from streaking on the silica gel.

Conclusion

(1-Methanesulfinylcyclopropyl)methanamine is a versatile synthetic intermediate whose primary amine functionality can be reliably derivatized through standard coupling protocols. For the synthesis of amides, HATU offers a highly efficient, albeit more costly, option for sensitive substrates, while traditional EDC/HOBt methods remain a robust choice for routine synthesis. For N-alkylation, reductive amination with STAB provides a safe, mild, and highly effective one-pot procedure. The protocols outlined in this guide serve as a validated starting point for researchers aiming to incorporate this unique scaffold into their drug discovery and development programs.

References

-

Wikipedia. (2024). Reductive amination. Retrieved from Wikipedia. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Das, S. et al. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]

-

List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18648-18649. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem website. [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Gevorgyan, V., et al. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Tetrahedron Letters, 57(15), 1664-1667. [Link]

-

Trost, B. M. (2016). Metallacycle-Mediated Cross-Coupling in Natural Product Synthesis. Angewandte Chemie International Edition, 55(4), 1315-1331. [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-

Thorat, B. R., et al. (2018). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Hetero Letters, 8(3), 355-360. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Strategic Integration of (1-Methanesulfinylcyclopropyl)methanamine in Fragment-Based Drug Design

Executive Summary

This application note details the methodological integration of (1-Methanesulfinylcyclopropyl)methanamine (hereafter referred to as Fragment-A ) into Fragment-Based Drug Design (FBDD) workflows. As drug discovery moves away from flat, aromatic-heavy libraries, Fragment-A represents a high-value "3D-polar" scaffold. Its cyclopropyl core provides rigid vector definition ("escape from flatland"), while the sulfoxide moiety offers a unique, chiral hydrogen-bond acceptor motif that enhances solubility and metabolic stability compared to traditional carbonyl bioisosteres.